N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 493002-55-4
Molecular Weight: 388.489 g/mol
Preparation Methods
The synthetic route to this compound involves specific reaction steps. Unfortunately, detailed information on the exact synthetic procedures and reaction conditions is scarce. it is essential to note that this compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Industrial production methods are not widely documented.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving functional groups.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain undisclosed due to limited analytical data
Scientific Research Applications
Chemistry: It could serve as a building block for designing novel molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into its pharmacological properties are warranted.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
The precise mechanism by which N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are challenging due to limited data, it’s worth noting that similar compounds exist. For instance, N-ethyl-2-{[(1-naphthyloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares structural features . the uniqueness of our compound lies in its specific substituents and functional groups.
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-ethyl-2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-21-19(24)18-13-8-4-7-11-16(13)27-20(18)22-17(23)12-26-15-10-6-5-9-14(15)25-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
ZLUKEYYNLAUSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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